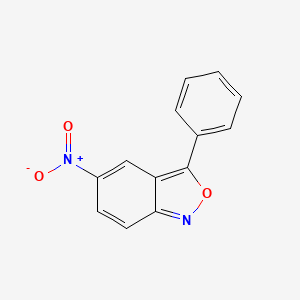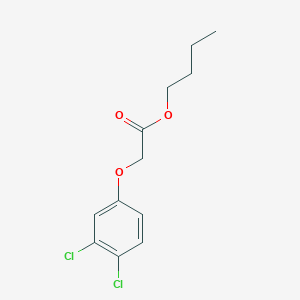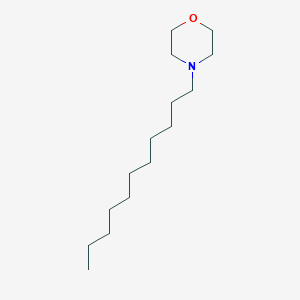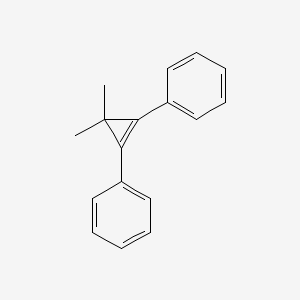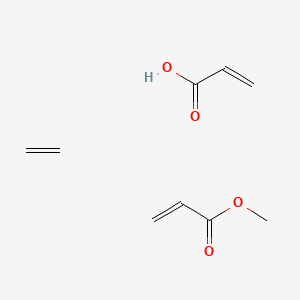
Ethene;methyl prop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethene, methyl prop-2-enoate, and prop-2-enoic acid are organic compounds with significant industrial and scientific applications. Ethene, also known as ethylene, is a simple hydrocarbon with the formula C₂H₄. Methyl prop-2-enoate, commonly referred to as methyl acrylate, is an ester with the formula C₄H₆O₂. Prop-2-enoic acid, also known as acrylic acid, is a carboxylic acid with the formula C₃H₄O₂. These compounds are integral in the production of polymers, resins, and various chemical intermediates.
准备方法
Synthetic Routes and Reaction Conditions
Ethene: Ethene is primarily produced through the steam cracking of hydrocarbons such as ethane and propane. The reaction involves heating the hydrocarbons to high temperatures (around 850°C) in the presence of steam, resulting in the formation of ethene and other byproducts.
Methyl Prop-2-enoate: Methyl prop-2-enoate is synthesized through the esterification of acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.
Prop-2-enoic Acid: Prop-2-enoic acid is produced by the oxidation of propylene.
Industrial Production Methods
Ethene: Industrial production of ethene involves steam cracking of naphtha or natural gas liquids in large-scale petrochemical plants. The process is optimized for high yield and efficiency.
Methyl Prop-2-enoate: Industrial production of methyl prop-2-enoate involves continuous esterification processes with recycling of unreacted methanol and acrylic acid to maximize yield.
Prop-2-enoic Acid: Prop-2-enoic acid is produced on an industrial scale through the catalytic oxidation of propylene in fixed-bed reactors, ensuring high conversion rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: Prop-2-enoic acid can undergo oxidation to form carbon dioxide and water.
Esterification: Prop-2-enoic acid reacts with alcohols to form esters such as methyl prop-2-enoate.
Polymerization: Both methyl prop-2-enoate and prop-2-enoic acid can undergo polymerization to form poly(methyl acrylate) and poly(acrylic acid), respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Esterification: Acid catalysts such as sulfuric acid or
属性
CAS 编号 |
41525-41-1 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC 名称 |
ethene;methyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2.C2H4/c1-3-4(5)6-2;1-2-3(4)5;1-2/h3H,1H2,2H3;2H,1H2,(H,4,5);1-2H2 |
InChI 键 |
HUWKYPGRHYMWMB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=C.C=C.C=CC(=O)O |
相关CAS编号 |
41525-41-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


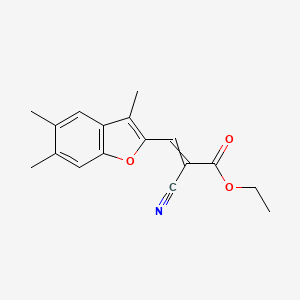
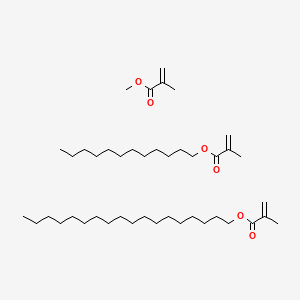
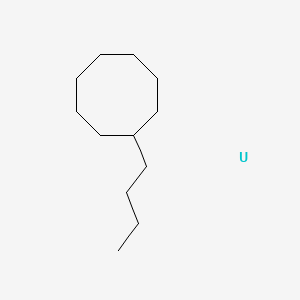
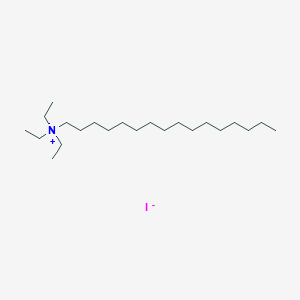
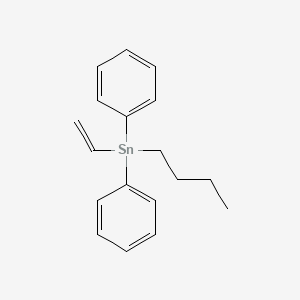
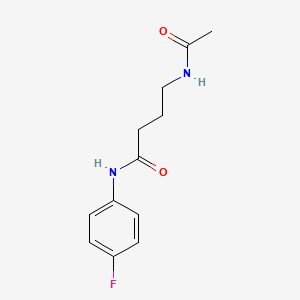
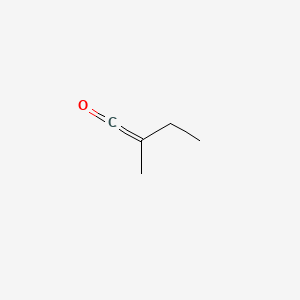
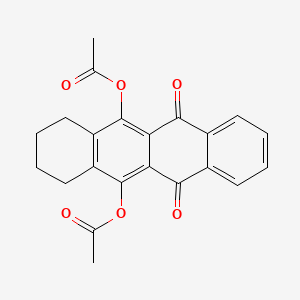
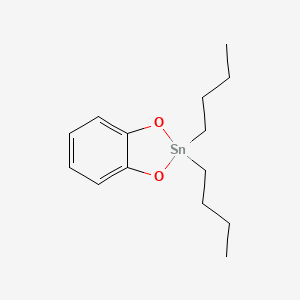
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
